molecular formula C8H7NS2 B1331321 2-Methyl-4-(2-thienyl)-1,3-thiazole CAS No. 21036-67-9

2-Methyl-4-(2-thienyl)-1,3-thiazole

Cat. No. B1331321
CAS RN: 21036-67-9
M. Wt: 181.3 g/mol
InChI Key: HILMKDNBZMYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-thienyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Although the provided papers do not directly discuss 2-Methyl-4-(2-thienyl)-1,3-thiazole, they do provide insights into the chemical behavior and applications of structurally related thiazole derivatives. These compounds have been studied for their potential antitumor, antifilarial, and corrosion inhibition properties, as well as their electronic structure and spectral features .

Synthesis Analysis

The synthesis of thiazole derivatives often involves chemical transformations starting from various thiazole precursors. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole, demonstrating the versatility of thiazole chemistry in generating compounds with potential biological activity . The synthesis of these compounds is crucial for their evaluation in various biological assays and for the development of new materials with desired properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to alter the compound's properties. X-ray diffraction methods, along with density functional theory (DFT) calculations, are commonly used to determine and optimize the molecular geometry of these compounds . The electronic structure and spectral features are also studied using various spectroscopic techniques and theoretical calculations .

Chemical Reactions Analysis

Thiazole derivatives participate in a range of chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For instance, the inhibitory action of thiadiazole derivatives on steel corrosion suggests that these compounds can interact with metal surfaces, possibly through the formation of a chemisorbed film . Such interactions are important for the development of corrosion inhibitors and other applications where surface chemistry plays a crucial role.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their corrosion inhibition efficiency, thermal stability, and electronic properties, are of significant interest. Electrochemical studies provide insights into the corrosion inhibition mechanisms and the efficiency of these compounds in protecting metals . Spectroscopic methods, along with thermal analysis and DFT calculations, are employed to characterize the compounds and to understand their stability and reactivity . These properties are essential for the practical application of thiazole derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Corrosion Inhibition

2-Methyl-4-(2-thienyl)-1,3-thiazole derivatives have been studied for their application in corrosion inhibition. For instance, 2-amino-4-methyl-thiazole (2A4MT) has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. This efficiency is attributed to its strong adsorption as a barrier film on the steel surface, as evidenced by various electrochemical and quantum calculation parameters (Yüce et al., 2014).

Antiprotozoal Activity

Thiazole compounds, including derivatives of 2-methyl-4-(2-thienyl)-1,3-thiazole, have shown potential in antiprotozoal therapy. Notably, certain thiazole derivatives exhibited moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in animal models, suggesting their therapeutic potential in treating protozoal infections (Verge & Roffey, 1975).

HIV-1 Reverse Transcriptase Inhibition

Research on isatin thiazoline hybrids, including 2-methyl-4-(2-thienyl)-1,3-thiazole derivatives, has revealed their effectiveness in inhibiting HIV-1 reverse transcriptase-associated functions. These compounds, especially those with specific substitutions, show promising activity against both DNA polymerase and ribonuclease H, making them potential candidates for HIV-1 treatment (Meleddu et al., 2016).

Cardioprotective Activity

Certain 2-arylimino-1,3-thiazole derivatives, related to 2-methyl-4-(2-thienyl)-1,3-thiazole, have been synthesized and evaluated for their cardioprotective effects. These compounds showed a moderate to high cardioprotective effect in vitro, suggesting their potential as therapeutic agents for cardiovascular diseases (Drapak et al., 2019).

Antimicrobial Properties

Thiazole derivatives, including those with a 2-methyl-4-(2-thienyl)-1,3-thiazole structure, have been explored for their antimicrobial properties. Some of these compounds have shown significant antifungal and antibacterial activities, with molecular docking studies suggesting their potential as inhibitors of specific enzymes relevant in antimicrobial action (Sarojini et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not specified in the sources I have access to. However, similar compounds can pose various hazards, including acute toxicity via dermal, inhalation, and oral routes1011.


Future Directions

While specific future directions for “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not mentioned in the sources I have access to, research into similar compounds is ongoing. For instance, quinazolinone and quinazoline derivatives are being investigated for their potential therapeutic applications12.


Please note that this analysis is based on the limited information available to me and may not be fully comprehensive or accurate. For a more detailed and accurate analysis, please consult a professional chemist or a relevant scientific literature database.


properties

IUPAC Name

2-methyl-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMKDNBZMYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352813
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(2-thienyl)-1,3-thiazole

CAS RN

21036-67-9
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.